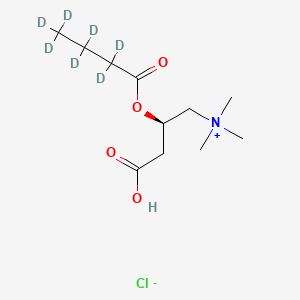
Butyryl-L-carnitine-d7 (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyryl-L-carnitine-d7 (chloride) is a deuterium-labeled derivative of Butyryl-L-carnitine chloride. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyryl-L-carnitine-d7 (chloride) typically involves the deuteration of Butyryl-L-carnitine chloride. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of Butyryl-L-carnitine-d7 (chloride) involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often using specialized equipment and conditions to ensure the complete and uniform incorporation of deuterium atoms. The final product is then purified and characterized to confirm its chemical structure and isotopic composition .
Chemical Reactions Analysis
Types of Reactions
Butyryl-L-carnitine-d7 (chloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Such as halides, amines, and acids
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Butyryl-L-carnitine-d7 (chloride) may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Butyryl-L-carnitine-d7 (chloride) has a wide range of scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding metabolic pathways and the role of carnitine in cellular energy production.
Clinical Diagnostics: Used in diagnostic assays to measure carnitine levels and identify metabolic disorders.
Drug Development: Assists in the development of new drugs by providing insights into drug metabolism and interactions.
Mechanism of Action
The mechanism of action of Butyryl-L-carnitine-d7 (chloride) involves its role as a substrate for carnitine transporters and enzymes. It is transported into cells via the carnitine transporter OCTN2 and the amino acid transporter ATB0+. Once inside the cell, it participates in the carnitine shuttle, facilitating the transport of fatty acids into mitochondria for β-oxidation and energy production .
Comparison with Similar Compounds
Similar Compounds
Butyryl-L-carnitine chloride: The non-deuterated form of Butyryl-L-carnitine-d7 (chloride).
Acetyl-L-carnitine: Another carnitine derivative with similar metabolic functions.
Propionyl-L-carnitine: A carnitine derivative involved in the metabolism of propionic acid
Uniqueness
Butyryl-L-carnitine-d7 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. Deuterium labeling enhances the stability and traceability of the compound, making it an invaluable tool for studying metabolic pathways and drug interactions .
Properties
Molecular Formula |
C11H22ClNO4 |
|---|---|
Molecular Weight |
274.79 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(2,2,3,3,4,4,4-heptadeuteriobutanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1/i1D3,5D2,6D2; |
InChI Key |
SRYJSBLNSDMCEA-DJGPSZSESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


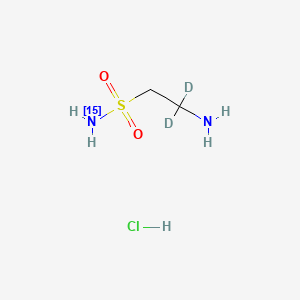
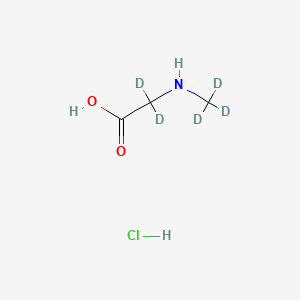

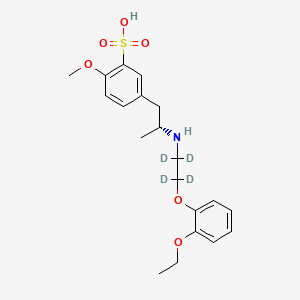

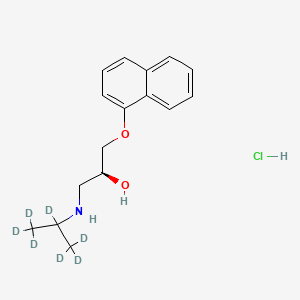
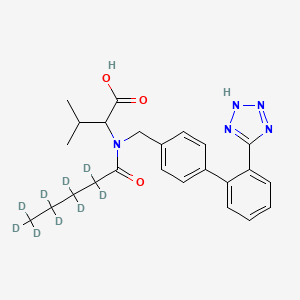
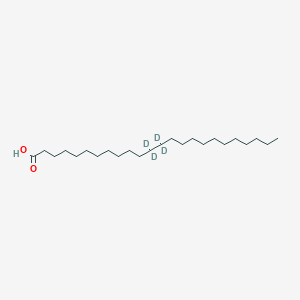


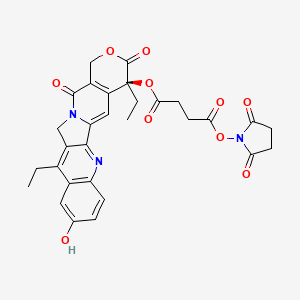
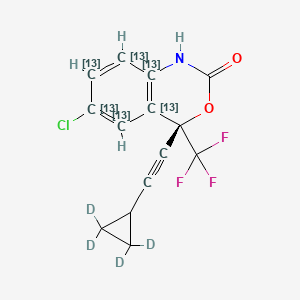
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418594.png)
![[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B12418601.png)
